REACTION_CXSMILES
|
P(OCC)(OCC)OCC.[NH2:11][C:12]1[C:17]([C:18]#[N:19])=[N:16][C:15]([C:20]2[O:21][CH:22]=[CH:23][CH:24]=2)=[CH:14][N+:13]=1[O-]>O>[NH2:11][C:12]1[C:17]([C:18]#[N:19])=[N:16][C:15]([C:20]2[O:21][CH:22]=[CH:23][CH:24]=2)=[CH:14][N:13]=1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
|
NC1=[N+](C=C(N=C1C#N)C=1OC=CC1)[O-]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min at 70° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Cooled down with ice bad
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)C=1OC=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |